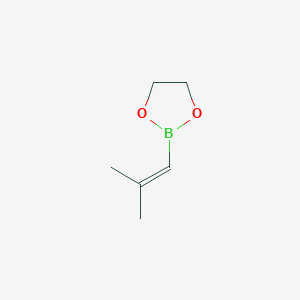
2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane, also known as MIDA boronate, is a boron-containing organic compound that has gained significant attention in recent years. It is a versatile building block for the synthesis of various organic molecules and has been widely used in organic synthesis. In
Mécanisme D'action
The mechanism of action of 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate is based on its ability to form stable boronate esters with alcohols. The 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane ligand stabilizes the boronate ester intermediate by coordinating to the boron atom, preventing hydrolysis. The boronate ester can then be used as a building block for the synthesis of various organic molecules.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate. However, it has been shown to be non-toxic and non-carcinogenic in animal studies, making it a safe reagent to use in organic synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate has several advantages in organic synthesis, including its versatility as a building block, its stability under various reaction conditions, and its ease of handling. However, it also has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis.
Orientations Futures
There are several future directions for the use of 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate in organic synthesis. One potential application is in the synthesis of new pharmaceuticals and agrochemicals, where 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate can be used as a building block for the preparation of new compounds. Another potential application is in the development of new materials, where 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate can be used as a cross-linking agent. Additionally, the use of 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate in asymmetric synthesis and chiral catalysis is an area of active research.
Conclusion:
In conclusion, 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate is a versatile building block for the synthesis of various organic molecules. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate has the potential to be used in a wide range of applications in organic synthesis, and its use is an area of active research.
Méthodes De Synthèse
2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate can be synthesized through a one-pot reaction between an alkene and a boronic acid in the presence of a 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane (N-methyliminodiacetic acid) ligand. The reaction is typically carried out in an organic solvent, such as toluene or dichloromethane, under an inert atmosphere of nitrogen or argon. The 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane ligand plays a crucial role in the synthesis by stabilizing the boronate ester intermediate and preventing hydrolysis.
Applications De Recherche Scientifique
2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate has been widely used in organic synthesis as a versatile building block for the preparation of various organic molecules, including pharmaceuticals, agrochemicals, and materials. It can be used as a protecting group for alcohols, a cross-coupling partner in Suzuki-Miyaura reactions, and a source of boronic acid in other reactions. 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate has also been used in the synthesis of chiral compounds, where it can be used as a chiral auxiliary.
Propriétés
Numéro CAS |
14560-03-3 |
|---|---|
Nom du produit |
2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane |
Formule moléculaire |
C6H11BO2 |
Poids moléculaire |
125.96 g/mol |
Nom IUPAC |
2-(2-methylprop-1-enyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C6H11BO2/c1-6(2)5-7-8-3-4-9-7/h5H,3-4H2,1-2H3 |
Clé InChI |
ABIOMDVNCQJATE-UHFFFAOYSA-N |
SMILES |
B1(OCCO1)C=C(C)C |
SMILES canonique |
B1(OCCO1)C=C(C)C |
Synonymes |
2-(2-Methyl-1-propenyl)-1,3,2-dioxaborolane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



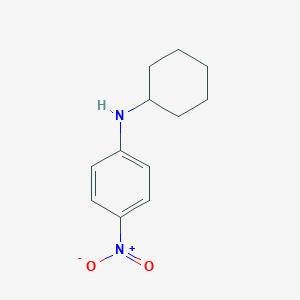
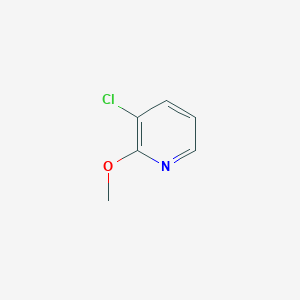
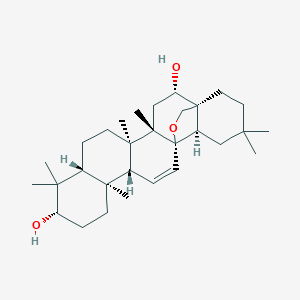
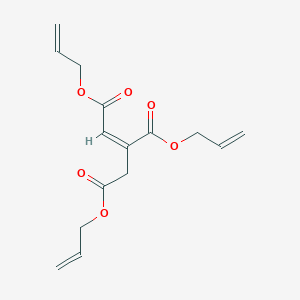
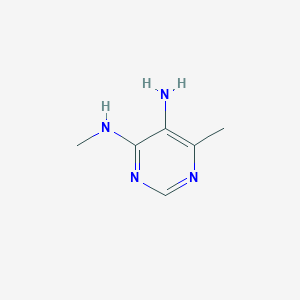
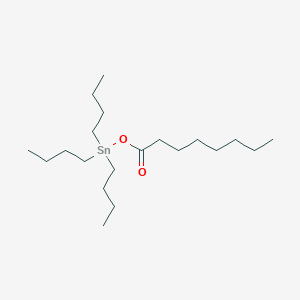
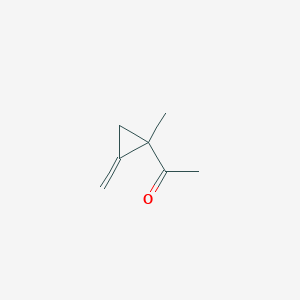
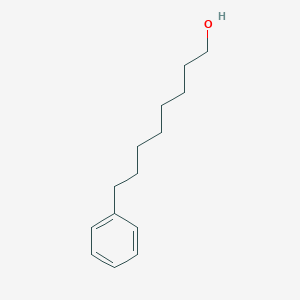
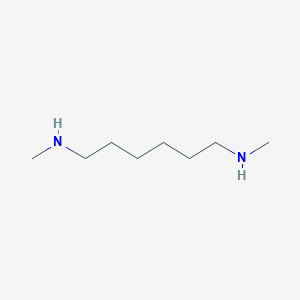
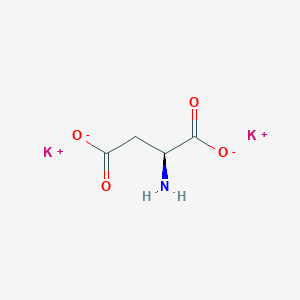
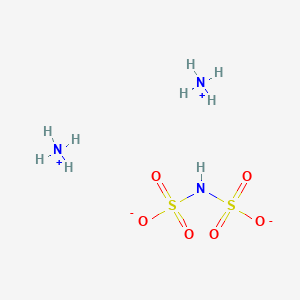
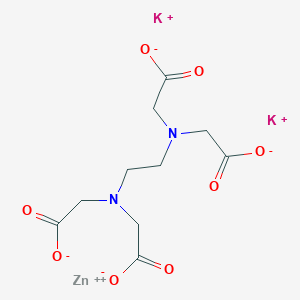
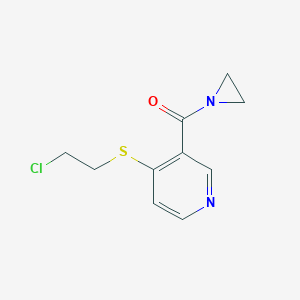
![[1-(1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate](/img/structure/B78742.png)